

# Comparing the efficacy of Zanzalintinib vs cabozantinib in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Zanzalintinib |           |
| Cat. No.:            | B8146347      | Get Quote |

# Zanzalintinib vs. Cabozantinib: A Preclinical Efficacy Comparison

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of **zanzalintinib** (XL092) and cabozantinib (XL184), two multi-targeted tyrosine kinase inhibitors (TKIs) developed by Exelixis. Both compounds target key signaling pathways involved in tumor growth, angiogenesis, and metastasis, including VEGFR, MET, and the TAM kinases (AXL, MER). **Zanzalintinib** is considered a next-generation TKI, designed to have an optimized pharmacokinetic profile compared to cabozantinib.[1] This guide summarizes available preclinical data from in vitro and in vivo studies to highlight the similarities and differences in their potency and anti-tumor activity.

#### In Vitro Kinase Inhibition

A comparative analysis of the half-maximal inhibitory concentrations (IC50) of **zanzalintinib** and cabozantinib demonstrates their potent activity against key oncogenic kinases. It is important to note that the following data, summarized from a review by Yu et al. (2024), is compiled from different studies which may have utilized varying assay methodologies. Therefore, a direct comparison should be interpreted with caution.[2]



| Target Kinase | Zanzalintinib (XL092) IC50<br>(nM) | Cabozantinib (XL184) IC50<br>(nM) |
|---------------|------------------------------------|-----------------------------------|
| MET           | 1.3                                | 1.3                               |
| VEGFR2        | 0.035                              | 0.035                             |
| AXL           | 7                                  | 7                                 |
| MER           | -                                  | -                                 |
| RET           | 5.2                                | -                                 |
| KIT           | 4.6                                | -                                 |
| FLT3          | 11.3                               | -                                 |
|               |                                    |                                   |

Data sourced from Yu et al. (2024) which compiled data from various preclinical studies. The authors advise caution in direct comparison due to potentially different assay conditions in the original studies.[2]

### In Vivo Efficacy in Xenograft Models

The anti-tumor efficacy of both **zanzalintinib** and cabozantinib has been evaluated in various preclinical xenograft models. Due to the absence of head-to-head in vivo studies in the public domain, the following tables summarize the results from separate studies.

## Zanzalintinib: Tumor Growth Inhibition in Xenograft Models



| Cell Line  | Tumor Type           | Dosing          | Tumor Growth<br>Inhibition (TGI) | Reference         |
|------------|----------------------|-----------------|----------------------------------|-------------------|
| NCI-H441   | Lung Carcinoma       | 10 mg/kg, daily | Dose-dependent tumor regression  | Hsu et al. (2023) |
| Hs 746T    | Gastric<br>Carcinoma | 10 mg/kg, daily | Significant TGI                  | Hsu et al. (2023) |
| SNU-5      | Gastric<br>Carcinoma | 10 mg/kg, daily | Significant TGI                  | Hsu et al. (2023) |
| MDA-MB-231 | Breast Cancer        | 10 mg/kg, daily | Significant TGI                  | Hsu et al. (2023) |

### Cabozantinib: Tumor Growth Inhibition in Xenograft

**Models** 

| Cell<br>Line/Model   | Tumor Type                        | Dosing          | Tumor Growth<br>Inhibition (TGI)             | Reference                    |
|----------------------|-----------------------------------|-----------------|----------------------------------------------|------------------------------|
| TSG-RCC-030<br>(PDX) | Papillary Renal<br>Cell Carcinoma | 30 mg/kg, daily | >14-fold<br>decrease in<br>tumor volume      | Chen et al.<br>(2017)[3]     |
| ТТ                   | Medullary<br>Thyroid Cancer       | 30 mg/kg, daily | Dose-dependent<br>TGI                        | Bentzien et al.<br>(2013)[4] |
| МНСС97Н              | Hepatocellular<br>Carcinoma       | 30 mg/kg, daily | Significant TGI                              | Xiang et al.<br>(2014)       |
| MDA-MB-231           | Triple-Negative<br>Breast Cancer  | 30 mg/kg, daily | Significant TGI<br>and reduced<br>metastasis | Sameni et al.<br>(2016)      |

#### **Signaling Pathways and Experimental Workflows**

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.





Click to download full resolution via product page

Caption: Simplified signaling pathway of **Zanzalintinib** and Cabozantinib.





Click to download full resolution via product page

Caption: General workflow for in vivo xenograft studies.

#### **Experimental Protocols**



#### In Vitro Kinase Assay (General Protocol)

- Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against specific kinases.
- Method: Recombinant human kinase domains are incubated with a substrate (e.g., a synthetic peptide) and ATP in a reaction buffer. The test compound (zanzalintinib or cabozantinib) is added at various concentrations. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often through methods like radiometric assays (33P-ATP) or fluorescence-based assays. The IC50 value is calculated from the dose-response curve.

#### **Cell Proliferation Assay (General Protocol)**

- Objective: To assess the effect of the test compounds on the proliferation of cancer cell lines.
- Method: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The
  cells are then treated with a range of concentrations of the test compound or vehicle control.
  After a specified incubation period (e.g., 72 hours), cell viability is measured using a
  colorimetric or fluorometric assay, such as MTT or CellTiter-Glo®, respectively. The IC50
  value, representing the concentration that inhibits cell growth by 50%, is determined.

#### In Vivo Xenograft Study (General Protocol)

- Objective: To evaluate the anti-tumor efficacy of the test compounds in a living organism.
- Method:
  - Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
  - Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
  - Treatment: The test compound is administered orally once daily at a specified dose. The control group receives a vehicle solution.



- Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
- Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed. Further analysis, such as immunohistochemistry for biomarkers, may be performed.

#### **Summary and Conclusion**

Both **zanzalintinib** and cabozantinib are potent inhibitors of key receptor tyrosine kinases implicated in cancer progression. The available in vitro data suggests comparable potency against MET and VEGFR2. **Zanzalintinib** has been specifically designed with a shorter pharmacokinetic half-life, which may translate to a different safety and dosing profile in clinical settings.[1] Preclinical in vivo studies for both compounds demonstrate significant anti-tumor activity across a range of cancer models. However, the lack of direct head-to-head preclinical comparisons necessitates that any conclusions on their relative in vivo efficacy be drawn with caution. Further studies, including the recently presented comparative data at scientific conferences, will be crucial in fully elucidating the distinct preclinical profiles of these two TKIs. [5]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Exelixis Announces Encouraging Results from Expansion Cohort of Phase 1b STELLAR-001 Trial Evaluating Zanzalintinib in Patients with Advanced Kidney Cancer at IKCS 2023 | Exelixis, Inc. [ir.exelixis.com]
- 2. researchgate.net [researchgate.net]
- 3. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer PMC [pmc.ncbi.nlm.nih.gov]



- 5. EORTC-NCI-AACR 2024: Investigation of cabozantinib and zanzalintinib differentiation via in vitro kinase profiling and in vivo tissue and tumor distribution [clin.larvol.com]
- To cite this document: BenchChem. [Comparing the efficacy of Zanzalintinib vs cabozantinib in preclinical models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8146347#comparing-the-efficacy-of-zanzalintinib-vs-cabozantinib-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com